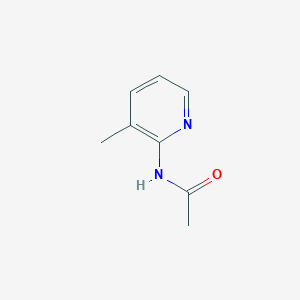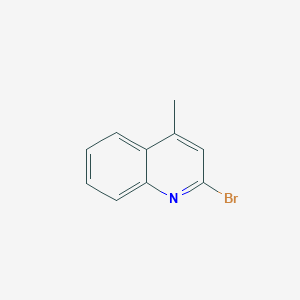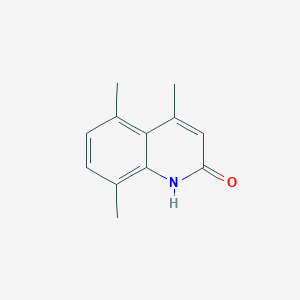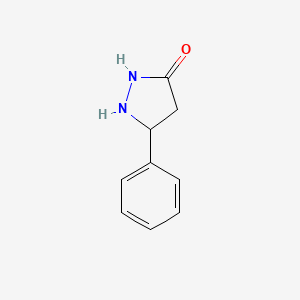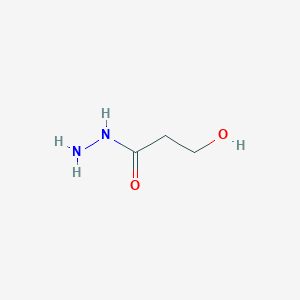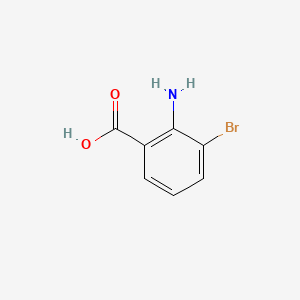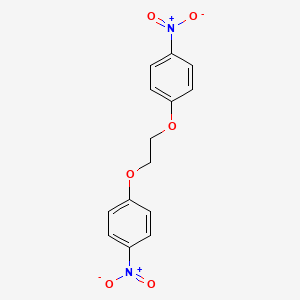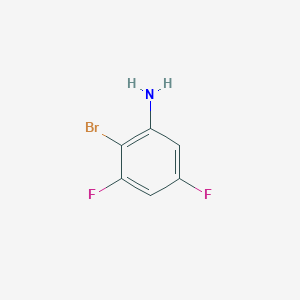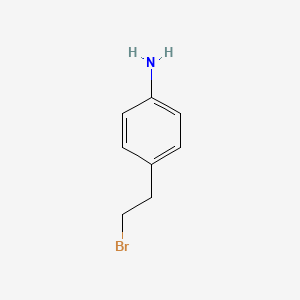
4-(2-Bromoethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)aniline and its derivatives involves several chemical reactions, including halogenation, substitution, and cyclization processes. For instance, Yang Yi synthesized 4-Bromoethyl 2(H) quinolinone by acylation of aniline with biketene, followed by bromination and cyclization, showcasing a method with a high yield and simple operating process (Yang Yi, 2003). Furthermore, Jingjing Kong et al. developed a method for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes from anilines, demonstrating the versatility in functionalizing the aniline core for different synthetic applications (Jingjing Kong et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-(2-Bromoethyl)aniline derivatives has been elucidated using various analytical techniques such as X-ray diffraction. For example, Zeng Wu-lan reported the crystal structure of a related compound, providing insights into the crystal system and molecular dimensions, which are crucial for understanding the compound's reactivity and interaction with other molecules (Zeng Wu-lan, 2011).
Chemical Reactions and Properties
4-(2-Bromoethyl)aniline participates in various chemical reactions, including coupling reactions and substitutions, which are essential for creating a wide range of derivatives with potential applications in materials science and organic synthesis. The study by M. Onaka and Y. Izumi demonstrates selective bromination of aniline derivatives, highlighting the reactivity and potential modifications of the aniline core for synthesizing targeted molecules (M. Onaka, Y. Izumi, 1984).
Physical Properties Analysis
The physical properties of 4-(2-Bromoethyl)aniline, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are critical for its application in various fields, including the development of new materials and pharmaceuticals. Studies on related compounds provide a foundation for understanding the physical behavior of 4-(2-Bromoethyl)aniline derivatives.
Chemical Properties Analysis
The chemical properties of 4-(2-Bromoethyl)aniline, including its reactivity, stability, and interaction with other chemical entities, are influenced by the presence of the bromoethyl group attached to the aniline core. Studies have explored its redox properties, reactivity towards different reagents, and its role in synthesizing novel compounds with unique properties. For instance, the work of Cristina Morar et al. on the synthesis and structure of novel dendrimers incorporating aniline units demonstrates the compound's utility in constructing complex molecular architectures (Cristina Morar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolinones 4-Bromoethyl 2(H) quinolinone, synthesized using 4-(2-Bromoethyl)aniline, demonstrates an efficient process with a high yield and purity. This synthesis involves the acylation of aniline, followed by bromination and cyclization. The method is noted for its simplicity and high yield, making it a valuable technique in fine chemical production (Yang Yi, 2003).
Synthesis of Oligo(N-phenyl-m-aniline)s 4-(2-Bromoethyl)aniline is used in the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, crucial for understanding their redox properties and potential applications in high-spin cationic states. This process also provides insights into the structural dynamics of these compounds, which can adopt helical structures (A. Ito et al., 2002).
Exploring Vibrational Analysis and NLO Materials Studies on vibrational analysis and nonlinear optical (NLO) materials have utilized derivatives of 4-(2-Bromoethyl)aniline. This research includes detailed experimental and theoretical investigations, contributing to the understanding of molecular structures and their vibrational spectra, with implications for material science and NLO applications (B. Revathi et al., 2017).
Polyurethane Cationomers and Fluorescent Properties Synthesis of new o-hydroxy Schiff bases using 4-(2-Bromoethyl)aniline has been explored for producing polymeric films with fluorescent properties. This research is significant for understanding intramolecular proton transfer processes in salicylideneanil structures, with potential applications in material science (E. Buruianǎ et al., 2005).
Synthesis of Schiff Bases The compound 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, synthesized using 4-(2-Bromoethyl)aniline, was characterized by X-ray diffraction. This research contributes to the understanding of crystal structures and molecular dynamics in Schiff bases, which are significant in various chemical and pharmaceutical applications (Zeng Wu-lan, 2011).
Crystal Structure Analysis The crystal structures of several compounds, including derivatives of 4-(2-Bromoethyl)aniline, were determined using X-ray powder diffraction data. This research provides essential insights into the structural properties of small organic compounds, which is fundamental in the field of crystallography and material science (K. Goubitz et al., 2001).
Development of Nonenzymatic Glucose Sensors The use of poly(aniline) derivatives, including those synthesized from 4-(2-Bromoethyl)aniline, has been explored in the development of nonenzymatic glucose sensors. This research is crucial in advancing sensor technology and understanding the role of conjugated polymers in sensor applications (E. Shoji, M. Freund, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSMKHXUKDOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192491 | |
| Record name | 1-(4-Aminophenyl)-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)aniline | |
CAS RN |
39232-03-6 | |
| Record name | 4-(2-Bromoethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Aminophenyl)-2-bromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
